Colistin sulfate

Description

Electrostatic Interactions Between Colistin Sulfate and Lipopolysaccharide Molecular Targets

The initial interaction between this compound and Gram-negative bacteria occurs at the outer membrane (OM), where the antibiotic’s polycationic peptide ring targets the anionic lipid A component of LPS. The OM of Gram-negative pathogens contains densely packed LPS molecules stabilized by divalent cations (Mg²⁺, Ca²⁺) that bridge adjacent phosphate groups. Colistin’s positively charged diaminobutyric acid (Dab) residues competitively displace these cations, disrupting cation-mediated LPS crosslinking. This electrostatic binding reduces the lateral interactions between LPS molecules, leading to localized membrane fluidity and structural deformation.

Atomic force microscopy (AFM) studies on planar lipid bilayers have demonstrated that colistin-LPS binding induces the formation of nano- and macroclusters protruding ~2 nm from the membrane surface. These clusters segregate LPS-colistin complexes from zwitterionic phospholipids, creating discontinuities at their boundaries that serve as permeation pathways for small molecules. The clustering phenomenon is concentration-dependent and inversely correlated with magnesium ion availability, which competitively inhibits colistin-LPS binding.

Table 1: Key Structural Features of Colistin-LPS Interactions

Membrane Permeabilization Mechanisms Through Self-Promoted Uptake Pathways

The "self-promoted uptake" model describes colistin’s ability to destabilize both the OM and cytoplasmic membrane (CM). After initial LPS binding, colistin’s hydrophobic lipid tail inserts into the membrane core, further disrupting lipid packing. This dual-action mechanism enables colistin to traverse the OM and interact with the CM, where its detergent-like properties induce phospholipid displacement and ion leakage.

Critical to this process is de novo LPS biosynthesis. Newly synthesized LPS molecules inserted into the OM lack stabilizing cations due to colistin’s presence, resulting in their extrusion from the membrane. This LPS shedding exacerbates OM damage, creating larger defects that permit colistin access to the CM. Pseudomonas aeruginosa studies show that inhibiting LPS biosynthesis abolishes colistin’s bactericidal activity, confirming the dependency on ongoing LPS remodeling.

Figure 1: Self-Promoted Uptake Pathway

(Descriptive text in lieu of image)

- Cation displacement : Colistin’s Dab residues displace Mg²⁺/Ca²⁺ from LPS.

- OM destabilization : LPS-colistin clusters create permeability pathways.

- CM interaction : Hydrophobic tail disrupts phospholipid bilayer integrity.

- Lysis : Osmotic imbalance and ion leakage lead to cell death.

Role of Hydroxyl Radical Production in Bacterial Cell Death Induction

The contribution of hydroxyl radical (·OH) generation to colistin’s bactericidal activity remains contentious. While some studies propose reactive oxygen species (ROS) mediate bacterial death, others demonstrate ROS-independent killing in Pseudomonas aeruginosa.

In the proposed oxidative stress model, colistin induces superoxide (O₂⁻) formation via electron transport chain disruption. Superoxide dismutase converts O₂⁻ to hydrogen peroxide (H₂O₂), which undergoes Fenton reactions with Fe²⁺ to yield ·OH. These radicals damage DNA, proteins, and lipids, amplifying colistin’s direct membranolytic effects. However, P. aeruginosa exposed to colistin shows no ·OH accumulation, and ROS scavengers fail to rescue viability, suggesting species-specific mechanisms.

Table 2: Evidence For and Against ROS-Mediated Killing

| Organism | ROS Detected? | Rescue by Scavengers? | Source |

|---|---|---|---|

| Klebsiella pneumoniae | Yes | Partial | |

| Pseudomonas aeruginosa | No | No | |

| Escherichia coli | Inconclusive | Not tested |

Properties

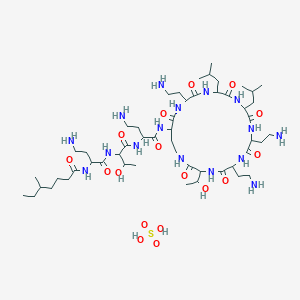

IUPAC Name |

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXVWZFRWNZWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100N16O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Colistin sulfate is produced through the fermentation of Streptomyces verticillus. The fermentation broth is then subjected to various purification processes to isolate the active glycopeptide components, primarily Bleomycin A2 and B2 . Industrial production involves large-scale fermentation followed by extraction and purification using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Hydrolysis to Active Colistin

Colistimethate sodium undergoes pH-dependent hydrolysis in aqueous media to regenerate active colistin. This conversion is critical for its antibacterial efficacy .

Table 1: Hydrolysis Kinetics of Colistimethate Sodium (CMS)

| CMS Concentration (mg/L) | Colistin Formed (mg/L) at 240 min | Conversion Efficiency (%) |

|---|---|---|

| 8.0 | 1.49 ± 0.22 | 29.1 ± 2.1 |

| 32.0 | 5.91 ± 0.32 | 30.5 ± 2.2 |

pH-Dependent Degradation

This compound degrades via first-order kinetics in alkaline conditions, with degradation rates accelerating at higher pH .

Table 2: Degradation Parameters at Different pH Values

| pH | (min) | (min) | (min) |

|---|---|---|---|

| 8 | 0.0050 | 138.6 | 21.0 |

| 9 | 0.0079 | 87.7 | 13.3 |

| 10 | 0.0115 | 60.3 | 9.1 |

| 11 | 0.0200 | 34.7 | 5.3 |

Thermal Degradation

Elevated temperatures significantly increase degradation rates. At pH 9, the activation energy () is 18.5 kcal/mol, indicating temperature-sensitive stability .

Table 3: Thermal Stability of this compound at pH 9

| Temperature (°C) | (min) | (min) |

|---|---|---|

| 5 | 0.0008 | 866.2 |

| 25 | 0.0079 | 87.7 |

| 40 | 0.0350 | 19.8 |

Incompatibility Reactions

This compound reacts exothermically with:

-

Strong acids (e.g., HCl), leading to decomposition.

-

Strong bases (e.g., NaOH), causing accelerated hydrolysis.

Table 4: Stability Profile of this compound

| Condition | Colistin A Recovery (%) | Colistin B Recovery (%) |

|---|---|---|

| Freeze-thaw (−70°C to 25°C) | 86.6–113.4 | 87.8–112.2 |

| Long-term (−70°C, 20 days) | 96.1–99.6 | 97.5–101.4 |

| Benchtop (25°C, 6 hours) | 51.4–184.8 | 48.6–162.6 |

Key Findings:

-

Prodrug Activation : Hydrolysis of colistimethate sodium releases active colistin, with ~30% conversion efficiency .

-

Alkaline Instability : Degradation accelerates 5.7-fold when pH increases from 8 to 11 .

-

Thermal Sensitivity : A 35°C temperature rise reduces by 97.7% .

-

Storage Recommendations : Long-term stability is maintained at −70°C, with <5% degradation over 20 days .

These reactions underscore the importance of pH control, temperature management, and compatibility testing in pharmaceutical formulations of this compound.

Scientific Research Applications

Treatment of Carbapenem-Resistant Organisms (CRO)

Colistin sulfate has been extensively studied for its role in treating infections caused by CROs. A retrospective study involving 118 hematological patients with CRO infections reported a total effective rate of 74.6% and a bacterial clearance rate of 72.6% when treated with this compound. The incidence of nephrotoxicity was noted at 7.6%, while neurotoxicity occurred in 2.5% of cases, indicating a relatively low risk compared to other treatments .

Central Nervous System Infections

A notable application of this compound is in the treatment of central nervous system infections caused by multidrug-resistant Acinetobacter baumannii (CRAB). A study demonstrated that intraventricular administration of this compound led to effective control of the infection without significant nephrotoxicity or neurotoxicity . This approach highlights the drug's versatility in managing severe infections in sensitive areas like the CNS.

Pharmacokinetics and Dosage

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. A study on critically ill patients revealed that clinical success rates improved significantly with appropriate dosing regimens tailored to individual patient needs . The pharmacokinetic profile indicates that careful monitoring is essential to balance efficacy and toxicity.

Case Studies and Research Findings

Mechanism of Action

Colistin sulfate exerts its effects by binding to DNA and forming a complex with metal ions, primarily iron. This complex acts as a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals . These reactive oxygen species cause single- and double-stranded breaks in DNA, leading to cell death . The compound selectively inhibits DNA synthesis, with lesser effects on RNA and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Colistin Sulfate vs. Colistimethate Sodium (CMS):

CMS is an inactive prodrug requiring hydrolysis to release active colistin. This delayed conversion results in variable pharmacokinetics (PK), lower nephrotoxicity during administration, but reduced bioavailability compared to this compound . In contrast, this compound bypasses metabolic activation, achieving faster bactericidal effects but requiring stricter renal monitoring . - This compound vs. Polymyxin B Sulfate: Both share a similar mechanism of action, but differ in their sixth amino acid (leucine in colistin vs. phenylalanine in polymyxin B). This minor structural difference marginally enhances colistin’s potency at lower MICs (≤2 μg/mL) .

Pharmacokinetic Profiles

This compound and polymyxin B exhibit nearly identical PK profiles due to structural similarities, with renal clearance (CrCL) as a key covariate for dosing adjustments . CMS, however, displays distinct PK due to its prodrug nature and rapid renal elimination .

Clinical Efficacy

- Against CROs:

this compound achieves clinical success rates of 59.5–70.5% in critically ill patients, comparable to polymyxin B (57.6%) but at lower median daily doses (1.04 mg/kg vs. 1.72 mg/kg) . For M. tuberculosis, this compound induces cell wall disruption via upregulated fatty acid synthesis, validated by metabolomic markers . - Microbial Clearance:

A retrospective ICU study reported superior microbial clearance with this compound (57.1%) versus polymyxin B (30.8%), though clinical success rates were similar (41.7% vs. 33.8%) .

Antimicrobial Spectrum and Resistance

- Spectrum: Both this compound and polymyxin B target Gram-negative bacteria, but colistin shows slightly higher potency against isolates with MICs ≤2 μg/mL .

- PK/PD Targets: For this compound, achieving a free drug area under the curve (fAUC)/MIC ratio >50 is critical for efficacy. However, pharmacokinetic/pharmacodynamic (PK/PD) modeling indicates poor target attainment (PTA <90%) for pathogens with MICs >0.5 μg/mL, necessitating combination therapy .

Key Research Findings and Limitations

- Efficacy-Safety Balance: this compound’s lower nephrotoxicity and comparable efficacy to polymyxin B make it preferable in renal-impaired patients . However, its clinical utility is restricted to infections with MICs ≤0.5 μg/mL .

- Regional Availability: this compound is predominantly used in China, whereas CMS and polymyxin B are standard elsewhere, complicating cross-regional data comparisons .

- Research Gaps: Prospective studies are needed to validate PK/PD targets and optimize dosing, particularly in obese or immunocompromised populations .

Biological Activity

Colistin sulfate, a polymyxin antibiotic, has garnered attention due to its effectiveness against multidrug-resistant Gram-negative bacteria. This article delves into its biological activity, clinical efficacy, mechanisms of action, and safety profile, supported by relevant data and case studies.

Overview of this compound

This compound is a cyclic polypeptide antibiotic derived from Bacillus polymyxa. It is primarily used in veterinary medicine but has been reintroduced for human use against serious infections caused by carbapenem-resistant organisms (CROs). The compound exists in two forms: this compound and sodium colistin methanesulfonate (CMS). The latter is often used in clinical settings due to its better solubility and pharmacokinetic properties .

Colistin exerts its antibacterial effects by disrupting the bacterial cell membrane. It binds to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death. This mechanism is particularly effective against bacteria that are resistant to other classes of antibiotics.

| Mechanism | Description |

|---|---|

| Membrane Disruption | Binds to LPS, disrupting the outer membrane integrity. |

| Cell Death | Causes leakage of cellular contents, leading to bacterial cell lysis. |

| Resistance Mechanisms | Bacterial adaptations include changes in membrane composition and efflux pumps. |

Clinical Efficacy

Recent studies have highlighted the clinical efficacy of this compound in treating infections caused by CROs. A retrospective study reported a total effective rate of 74.6% in patients treated with this compound, with a bacterial clearance rate of 72.6% . The study also noted that nephrotoxicity occurred in only 7.6% of cases, indicating a relatively safe profile when monitored appropriately.

Case Study: Efficacy in Hematological Patients

A specific study focused on hematological patients with CRO infections found that this compound treatment was associated with significant microbial response and low nephrotoxicity rates. The combination therapy with other antimicrobials further enhanced its efficacy .

Safety Profile

While this compound is effective, it is not without risks. The most notable adverse effects include nephrotoxicity and neurotoxicity. Monitoring renal function during treatment is essential due to the potential for dose-dependent toxicity.

Table 2: Adverse Effects and Monitoring Recommendations

| Adverse Effect | Incidence Rate | Monitoring Recommendations |

|---|---|---|

| Nephrotoxicity | 7.6% | Regular renal function tests |

| Neurotoxicity | 2.5% | Neurological assessments during treatment |

| Mortality Rate | 22.9% (30-day) | Comprehensive patient monitoring |

Recent Research Findings

Recent investigations have explored ways to enhance the efficacy of this compound against resistant strains. For instance, a study demonstrated that combining colistin with a non-antibiotic compound significantly reduced the minimum inhibitory concentration (MIC) required for effective bacterial inhibition . This combination therapy not only improved outcomes but also provided insights into overcoming resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.